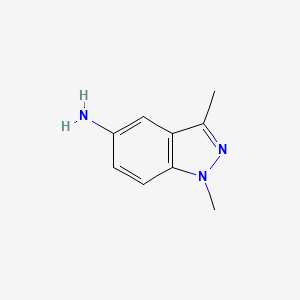

1,3-Dimethyl-1H-indazol-5-amine

Description

BenchChem offers high-quality 1,3-Dimethyl-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNYFPQRPFDYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-5-amine (CAS 5757-85-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-indazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic indazole core, substituted with two methyl groups and an amino functionality, serves as a versatile scaffold for the synthesis of complex molecules, most notably as a key intermediate in the creation of kinase inhibitors for cancer therapy.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral data for characterization, and essential safety information.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5757-85-7 | [3] |

| Molecular Formula | C₉H₁₁N₃ | [3] |

| Molecular Weight | 161.21 g/mol | |

| Melting Point | 170 °C | [2] |

| Boiling Point (Predicted) | 335.4 ± 22.0 °C | [2] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 4.11 ± 0.10 | [2] |

| Storage | 2-8°C, protect from light | [2] |

Synthesis of 1,3-Dimethyl-1H-indazol-5-amine

The synthesis of 1,3-Dimethyl-1H-indazol-5-amine can be achieved through a two-step process analogous to the preparation of its isomer, 1,3-dimethyl-1H-indazol-6-amine.[4] This process involves the N-methylation of a nitro-indazole precursor followed by the reduction of the nitro group to an amine.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 1,3-Dimethyl-1H-indazol-5-amine.

Experimental Protocol

Step 1: Synthesis of 1,3-Dimethyl-5-nitro-1H-indazole

-

Rationale: This step introduces one of the methyl groups onto the indazole ring. The choice of a suitable methylating agent and base is crucial to ensure selective N-methylation. Dimethyl carbonate is a greener alternative to traditional methylating agents like methyl iodide.

-

Procedure (adapted from the synthesis of the 6-nitro isomer[4]):

-

To a solution of 3-methyl-5-nitro-1H-indazole in an appropriate solvent such as DMF, add a base (e.g., triethylenediamine).

-

Add a methylating agent (e.g., dimethyl carbonate) to the mixture.

-

Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling, pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by silica gel column chromatography to obtain 1,3-dimethyl-5-nitro-1H-indazole.

-

Step 2: Synthesis of 1,3-Dimethyl-1H-indazol-5-amine

-

Rationale: The final step involves the reduction of the nitro group to the desired amine. Catalytic hydrogenation using palladium on carbon is a common and efficient method for this transformation.

-

Procedure (adapted from the synthesis of the 6-amino isomer[4]):

-

Dissolve 1,3-dimethyl-5-nitro-1H-indazole in a suitable solvent like ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 1,3-dimethyl-1H-indazol-5-amine. The product can be further purified by recrystallization if necessary.

-

Spectral Data for Characterization

Accurate characterization of 1,3-Dimethyl-1H-indazol-5-amine is essential for its use in further synthetic applications. The following are expected spectral data based on the analysis of similar indazole derivatives.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, as well as singlets for the two methyl groups and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule, including the aromatic carbons and the two methyl carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (161.21 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

Applications in Drug Discovery

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7] 1,3-Dimethyl-1H-indazol-5-amine is a particularly valuable building block in the synthesis of tyrosine kinase inhibitors.

Role in Pazopanib Synthesis

1,3-Dimethyl-1H-indazol-5-amine is a known impurity and potential starting material related to the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][8] The amino group of 1,3-dimethyl-1H-indazol-5-amine provides a reactive handle for coupling with other heterocyclic fragments to construct the final drug molecule.

Diagram of Kinase Inhibition

Caption: Competitive inhibition of a kinase by an indazole derivative.

Safety and Handling

1,3-Dimethyl-1H-indazol-5-amine is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

References

- 1. drjcrbio.com [drjcrbio.com]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rroij.com [rroij.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-1H-indazol-5-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis route for 1,3-Dimethyl-1H-indazol-5-amine, a key building block in contemporary medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, from retrosynthetic analysis to detailed, step-by-step experimental protocols. The causality behind experimental choices, mechanistic insights, and self-validating process controls are emphasized to ensure scientific integrity and reproducibility. This guide is grounded in authoritative literature, with comprehensive citations and references to support the described methodologies.

Introduction and Strategic Overview

1,3-Dimethyl-1H-indazol-5-amine is a substituted indazole derivative of significant interest in the development of pharmacologically active agents. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, including those with anticancer and anti-inflammatory properties.[1][2] The specific substitution pattern of 1,3-Dimethyl-1H-indazol-5-amine, featuring a primary amine at the 5-position and methyl groups at the 1- and 3-positions, makes it a versatile synthon for further molecular elaboration.

The primary synthetic challenge lies in achieving regioselective N1-methylation of the indazole core while preserving the reactive amino group. This guide details a reliable three-step synthetic sequence starting from the commercially available 3-methyl-5-nitro-1H-indazole. The strategy involves:

-

Regioselective N1-Methylation: Introduction of a methyl group at the N1 position of the indazole ring.

-

Nitro Group Reduction: Conversion of the nitro group at the C5 position to the target primary amine.

-

Final Methylation: Introduction of the second methyl group at the N1 position.

This approach is advantageous due to the availability of the starting material and the high-yielding nature of the individual transformations.

Retrosynthetic Analysis and Synthesis Pathway

A logical retrosynthetic analysis of the target molecule, 1,3-Dimethyl-1H-indazol-5-amine, reveals a practical pathway starting from 3-methyl-5-nitro-1H-indazole. The primary disconnections are made at the C-N bond of the amine and the N-C bond of the N1-methyl group.

Caption: Retrosynthetic analysis of 1,3-Dimethyl-1H-indazol-5-amine.

This retrosynthetic blueprint informs the forward synthesis, which is designed to be robust and scalable. The following workflow diagram illustrates the sequence of operations from the starting material to the final product.

Caption: Experimental workflow for the synthesis of 1,3-Dimethyl-1H-indazol-5-amine.

Detailed Synthetic Protocols

The following sections provide detailed, step-by-step procedures for each stage of the synthesis. These protocols are based on established chemical transformations and adapted for the specific substrate.

Part 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indazole

The initial step involves the regioselective methylation of 3-methyl-6-nitro-1H-indazole at the N1 position. Dimethyl carbonate is employed as a green and efficient methylating agent. The regioselectivity is directed by the electronic properties of the indazole ring and the reaction conditions. A similar procedure has been successfully applied to the synthesis of the isomeric 1,3-dimethyl-6-nitro-1H-indazole.[3][4]

Experimental Protocol:

-

To a solution of 3-methyl-6-nitro-1H-indazole (1 equivalent) in dimethylformamide (DMF), add triethylenediamine (1 equivalent) as a base.

-

Add dimethyl carbonate (3 equivalents) to the reaction mixture.

-

Heat the mixture with stirring at 353 K (80 °C) for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

The product will precipitate out of the solution. Collect the solid by filtration and dry it.

-

Purify the crude product by silica gel column chromatography to obtain pure 1,3-dimethyl-6-nitro-1H-indazole.

| Parameter | Value |

| Starting Material | 3-methyl-6-nitro-1H-indazole |

| Reagents | Dimethyl Carbonate, Triethylenediamine |

| Solvent | DMF |

| Temperature | 353 K (80 °C) |

| Reaction Time | 10 hours |

| Purification | Silica Gel Chromatography |

Part 2: Synthesis of 1,3-Dimethyl-1H-indazol-6-amine

The second step is the reduction of the nitro group to a primary amine. This is a standard transformation, reliably achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is highly efficient and clean, with the only byproduct being water.[3][4]

Experimental Protocol:

-

Dissolve the 1,3-dimethyl-6-nitro-1H-indazole (1 equivalent) obtained from the previous step in ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10% w/w of the starting material).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature for 8 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol to ensure complete recovery of the product.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 1,3-dimethyl-1H-indazol-6-amine.

-

The product can be further purified by recrystallization if necessary.

| Parameter | Value |

| Starting Material | 1,3-dimethyl-6-nitro-1H-indazole |

| Reagents | 10% Pd/C, Hydrogen Gas |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 8 hours |

| Work-up | Filtration through Celite |

Part 3: Synthesis of 1,3-Dimethyl-1H-indazol-5-amine

While the above protocol details the synthesis of the 6-amino isomer based on available literature, the synthesis of the target 5-amino isomer follows a similar logic, starting from 3-methyl-5-nitro-1H-indazole. An alternative and more direct approach to the final target involves the N-methylation of the readily available 3-methyl-1H-indazol-5-amine.[5] This route requires a protection-methylation-deprotection sequence to achieve the desired regioselectivity.

Alternative Route Overview:

-

Protection: The amino group of 3-methyl-1H-indazol-5-amine is first protected, for example, as a Boc-carbamate, to prevent its methylation.

-

N-Methylation: The N-H of the indazole ring is then methylated. Reaction conditions can be tuned to favor N1-methylation.

-

Deprotection: The protecting group is removed from the amino group to yield the final product.

The choice between these routes will depend on the availability and cost of the starting materials (3-methyl-5-nitro-1H-indazole vs. 3-methyl-1H-indazol-5-amine) and the desired overall efficiency.

Conclusion

This technical guide has outlined a well-defined and chemically sound synthetic route for 1,3-Dimethyl-1H-indazol-5-amine. By providing a detailed breakdown of the synthetic strategy, complete with step-by-step protocols and the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The described methods are based on reliable and scalable chemical transformations, ensuring a high degree of success and reproducibility for the synthesis of this important chemical building block.

References

- CN107235957A - A kind of synthetic method for preparing Niraparib - Google P

- Recent Progress in Chemistry and Biology of Indazole and its Deriv

- Synthetic routes for the preparation of 5-aminosubstituted indazole derivatives 1–12.

- Niraparib synthesis - ChemicalBook.

- 1,3-Dimethyl-1H-indazol-6-amine - PMC - NIH.

- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P

- Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.

- EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google P

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.

- WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ...

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

- Synthesis of 1H-Indazoles via Silver(I)

- 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem.

- Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis - CHEMISTRY & BIOLOGY INTERFACE.

- (PDF)

- Synthesis of 5/6-amino indazole template connecting with various...

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- The improvement of two kinds of synthetic methods of indazoles - ResearchG

- N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium C

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1,3-Dimethyl-1H-indazol-5-amine

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1,3-Dimethyl-1H-indazol-5-amine (CAS 5757-85-7).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to offer a robust understanding of the compound's spectral characteristics. While direct experimental data for this specific molecule is not widely published, this guide leverages data from analogous structures and established spectroscopic principles to provide a reliable predictive analysis.

Introduction

1,3-Dimethyl-1H-indazol-5-amine, with the chemical formula C₉H₁₁N₃, is a substituted indazole.[1] The indazole scaffold is a significant pharmacophore in medicinal chemistry, appearing in a variety of FDA-approved drugs.[2] Its derivatives are crucial intermediates in the synthesis of pharmaceuticals.[3] Understanding the spectroscopic signature of 1,3-Dimethyl-1H-indazol-5-amine is paramount for its unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry applications. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and its Spectroscopic Implications

The structure of 1,3-Dimethyl-1H-indazol-5-amine, featuring a bicyclic aromatic indazole core with two methyl groups and an amine substituent, dictates its unique spectroscopic properties. The positions of the substituents significantly influence the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1,3-Dimethyl-1H-indazol-5-amine, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with a well-defined experimental setup. The following protocol is recommended for acquiring high-quality NMR spectra of 1,3-Dimethyl-1H-indazol-5-amine:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons (e.g., -NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly for the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1,3-Dimethyl-1H-indazol-5-amine in CDCl₃ is expected to exhibit the following signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.0-7.2 | d | ~8.5-9.0 | 1H |

| H-6 | ~6.7-6.9 | dd | ~8.5-9.0, ~2.0-2.5 | 1H |

| H-7 | ~7.3-7.5 | d | ~2.0-2.5 | 1H |

| -NH₂ | ~3.5-4.5 | br s | - | 2H |

| N1-CH₃ | ~3.8-4.0 | s | - | 3H |

| C3-CH₃ | ~2.4-2.6 | s | - | 3H |

Causality behind Predictions:

-

The aromatic protons (H-4, H-6, H-7) will appear in the downfield region typical for aromatic systems. The electron-donating amine group at C5 will shield the ortho (H-4, H-6) and para (H-6) protons, shifting them upfield relative to unsubstituted indazole.

-

The coupling pattern (d, dd, d) is characteristic of a 1,2,4-trisubstituted benzene ring system.

-

The N-methyl group (N1-CH₃) is expected to be deshielded due to its attachment to the electronegative nitrogen atom within the aromatic ring system.

-

The C-methyl group (C3-CH₃) will resonate at a more upfield position compared to the N-methyl group.

-

The amine protons (-NH₂) will appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~140-145 |

| C-3a | ~120-125 |

| C-4 | ~110-115 |

| C-5 | ~145-150 |

| C-6 | ~115-120 |

| C-7 | ~120-125 |

| C-7a | ~135-140 |

| N1-CH₃ | ~30-35 |

| C3-CH₃ | ~10-15 |

Causality behind Predictions:

-

The carbon atoms attached to nitrogen (C-3, C-7a) and the amine group (C-5) will be the most downfield among the aromatic carbons.

-

The methyl carbons will appear in the upfield aliphatic region, with the N-methyl carbon being more deshielded than the C-methyl carbon.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups present in a molecule.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet (for solid samples) or as a thin film on a salt plate (for oils). Alternatively, Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum of 1,3-Dimethyl-1H-indazol-5-amine is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450-3300 | N-H stretching (asymmetric and symmetric) of the primary amine | Medium-Strong |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 2980-2850 | C-H stretching (aliphatic, methyl groups) | Medium |

| ~1620 | N-H bending (scissoring) of the primary amine | Strong |

| 1600-1450 | C=C stretching (aromatic ring) | Medium-Strong |

| ~1380 | C-H bending (methyl groups) | Medium |

| 1300-1200 | C-N stretching (aromatic amine) | Strong |

Causality behind Predictions:

-

The two distinct bands in the 3450-3300 cm⁻¹ region are a hallmark of a primary amine (-NH₂).

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

-

The strong absorption around 1620 cm⁻¹ due to N-H bending is characteristic of primary amines.

-

The C-N stretching of the aromatic amine will be a strong band in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing a detailed fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile compounds and is excellent for determining the molecular weight.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

The molecular formula of 1,3-Dimethyl-1H-indazol-5-amine is C₉H₁₁N₃, with a calculated monoisotopic mass of 161.0953 g/mol .[4]

-

Molecular Ion (M⁺): The EI mass spectrum should show a prominent molecular ion peak at m/z = 161.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z = 146.

-

Loss of HCN from the indazole ring, a common fragmentation for N-heterocycles.

-

Further fragmentation of the aromatic ring system.

-

Below is a Graphviz diagram illustrating a plausible fragmentation pathway.

References

- 1. americanelements.com [americanelements.com]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dimethyl-1H-indazol-6-amine | C9H11N3 | CID 19354457 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-5-amine: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-indazol-5-amine is a heterocyclic amine that has garnered significant interest within the medicinal chemistry community. Its rigid indazole scaffold, substituted with two methyl groups and an amino functionality, serves as a versatile building block in the design and synthesis of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical structure, a detailed, validated synthetic protocol, its physicochemical properties, and its emerging role in the development of targeted therapeutics, particularly kinase inhibitors. The indazole nucleus is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a variety of biological targets. The specific substitution pattern of 1,3-Dimethyl-1H-indazol-5-amine offers a unique combination of steric and electronic properties, making it an attractive starting point for the exploration of new chemical space in the pursuit of novel drug candidates. Indazoles are known to act as effective bioisosteres for indoles, often conferring superior properties such as improved metabolic stability and oral bioavailability.[1]

Chemical Structure and Nomenclature

The chemical structure of 1,3-Dimethyl-1H-indazol-5-amine is characterized by a bicyclic system where a pyrazole ring is fused to a benzene ring. The "1H" designation in the IUPAC name indicates that the nitrogen at position 1 of the indazole ring bears a substituent, in this case, a methyl group. A second methyl group is located at position 3, and an amine group is attached to position 5 of the benzene ring.

IUPAC Name: 1,3-Dimethyl-1H-indazol-5-amine

Chemical Formula: C9H11N3[2]

CAS Number: 5757-85-7[2]

Molecular Weight: 161.21 g/mol [3]

Below is a 2D representation of the chemical structure:

Caption: Synthetic workflow for 1,3-Dimethyl-1H-indazol-5-amine.

Experimental Protocol

Step 1: Synthesis of 3-Methyl-5-nitro-1H-indazole

This step involves the diazotization of 2-methyl-4-nitroaniline followed by an intramolecular cyclization.

-

To a solution of 2-methyl-4-nitroaniline in acetic acid at 0 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The resulting diazonium salt solution is then heated to induce cyclization.

-

Upon cooling, the product, 3-methyl-5-nitro-1H-indazole, precipitates and can be collected by filtration, washed with water, and dried. [4] Step 2: Synthesis of 1,3-Dimethyl-5-nitro-1H-indazole

The N-methylation of the indazole core is achieved using a suitable methylating agent.

-

Dissolve 3-methyl-5-nitro-1H-indazole in a suitable solvent such as DMF.

-

Add a base, such as triethylamine or potassium carbonate, to the solution.

-

Introduce dimethyl carbonate as the methylating agent.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 1,3-dimethyl-5-nitro-1H-indazole. A similar methylation has been described for the 6-nitro isomer. [5] Step 3: Synthesis of 1,3-Dimethyl-1H-indazol-5-amine

The final step is the reduction of the nitro group to an amine.

-

Dissolve 1,3-dimethyl-5-nitro-1H-indazole in a solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Alternatively, the reduction can be carried out using a metal in acidic media, such as iron powder in the presence of hydrochloric acid.

-

After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure to give the crude product, which can be purified by column chromatography to afford 1,3-Dimethyl-1H-indazol-5-amine as a solid. A similar reduction has been successfully applied to the 6-nitro isomer. [5]

Applications in Drug Discovery

The 1,3-dimethyl-1H-indazol-5-amine scaffold is a key building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The amino group at the 5-position provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Role of 1,3-Dimethyl-1H-indazol-5-amine as a scaffold in kinase inhibitor design.

The indazole core itself is known to interact with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition. The dimethyl substitution pattern can influence the orientation of the molecule within the binding pocket and can also enhance metabolic stability by blocking potential sites of metabolism.

While specific publicly available data on kinase inhibitors directly derived from 1,3-Dimethyl-1H-indazol-5-amine is limited, the broader class of N-substituted indazole derivatives has been extensively explored. For instance, various indazole-based compounds have been developed as inhibitors of kinases such as Aurora kinases, Pim kinases, and fibroblast growth factor receptors (FGFRs). [2][6][7]The synthetic accessibility and the potential for diverse functionalization make 1,3-Dimethyl-1H-indazol-5-amine a valuable starting material for generating libraries of compounds for screening against a wide range of kinase targets.

Reactivity and Potential Metabolic Pathways

The chemical reactivity of 1,3-Dimethyl-1H-indazol-5-amine is primarily dictated by the nucleophilic amino group and the aromatic indazole ring system. The amino group can readily undergo acylation, alkylation, and arylation reactions, providing a versatile point for derivatization.

From a metabolic standpoint, N,N-dimethylated compounds are often subject to oxidative N-demethylation by cytochrome P450 (CYP) enzymes in the liver. This would lead to the formation of N-methyl-1H-indazol-5-amine and subsequently 1H-indazol-5-amine, along with the release of formaldehyde. The aromatic ring system is also susceptible to oxidation, potentially leading to the formation of hydroxylated metabolites. The presence of the two methyl groups, however, can sterically hinder access to the nitrogen atoms of the pyrazole ring, potentially increasing the metabolic stability of the core structure compared to unsubstituted indazoles. [6][8]

Conclusion

1,3-Dimethyl-1H-indazol-5-amine is a compound of significant interest for researchers and scientists in the field of drug discovery. Its well-defined structure, accessible synthesis, and versatile reactivity make it an important building block for the creation of novel therapeutic agents. The indazole scaffold's proven track record in the development of kinase inhibitors, coupled with the unique substitution pattern of this particular derivative, suggests that it will continue to be a valuable tool in the ongoing quest for more effective and selective medicines.

References

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 680. [Link]

-

Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1291. [Link]

-

American Elements. (n.d.). 1,3-Dimethyl-1H-indazol-5-amine. Retrieved from [Link]

-

Kolesnikov, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

-

Soglia, J. R., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 13(15), 2323–2333. [Link]

-

Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 844-849. [Link]

-

Bavetsias, V., et al. (2015). 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(18), 3844-3849. [Link]

-

Gorrod, J. W., & Scheline, R. R. (1969). Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity. Journal of Pharmacy and Pharmacology, 21(Suppl), 249S-253S. [Link]

Sources

- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of a Key Pharmaceutical Intermediate: A Technical Guide to the Crystal Structure of 1,3-Dimethyl-1H-indazol-6-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of indazole are integral to the development of therapeutics for conditions ranging from cancer to inflammatory diseases.[1][2][3] The compound 1,3-Dimethyl-1H-indazol-6-amine is a key intermediate in the synthesis of various pharmaceutical agents.[4][5] Its specific isomeric form and functional group positioning are critical for molecular recognition and interaction with biological targets. Understanding its three-dimensional structure at an atomic level is paramount for rational drug design and the development of new, more effective therapeutic agents. This guide provides an in-depth technical overview of the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, detailing its synthesis, crystallographic analysis, and key structural features. While the initial query focused on the 5-amino isomer, the available crystallographic data pertains to 1,3-Dimethyl-1H-indazol-6-amine, which will be the focus of this guide.

Experimental Methodology: From Synthesis to Single Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the analysis of its diffraction pattern.

Synthesis and Crystallization of 1,3-Dimethyl-1H-indazol-6-amine

The synthesis of 1,3-Dimethyl-1H-indazol-6-amine is achieved through a two-step process starting from 3-methyl-6-nitro-1H-indazole.[4][5]

Step 1: Methylation A mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole is obtained by reacting 3-methyl-6-nitro-1H-indazole with dimethyl carbonate in the presence of triethylene diamine in DMF. The desired 1,3-dimethyl-6-nitro-1H-indazole is then isolated by silica gel column chromatography.[4][5]

Step 2: Reduction The nitro group of 1,3-dimethyl-6-nitro-1H-indazole is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst in an ethanol solution under a hydrogen stream. After stirring for 8 hours, the catalyst is filtered off to yield a yellow solution. Colorless crystals of 1,3-Dimethyl-1H-indazol-6-amine are grown by allowing this solution to stand at room temperature.[4][5]

Caption: Synthesis and crystallization workflow for 1,3-Dimethyl-1H-indazol-6-amine.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][7] The fundamental principle involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[6][8] This pattern is a direct consequence of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, a phenomenon described by Bragg's Law.[8][9]

The experimental setup for SC-XRD consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[6][7][8] By rotating the crystal, a complete set of diffraction data is collected, which is then used to determine the unit cell parameters, space group, and ultimately the precise atomic coordinates within the crystal.[8][10]

Caption: General workflow for single-crystal X-ray diffraction analysis.

Crystal Structure and Molecular Geometry

The crystal structure of 1,3-Dimethyl-1H-indazol-6-amine (C₉H₁₁N₃) was determined at 293 K.[4][5] The compound crystallizes in the orthorhombic space group Pca2₁.[5]

| Parameter | Value | Reference |

| Chemical Formula | C₉H₁₁N₃ | [4][5] |

| Molecular Weight | 161.21 g/mol | [4][5] |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pca2₁ | [5] |

| a | 18.3004 (10) Å | [4] |

| b | 8.3399 (7) Å | [4] |

| c | 5.6563 (1) Å | [4] |

| V | 863.28 (9) ų | [4] |

| Z | 4 | [4] |

| Temperature | 293 K | [4] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [5] |

| R-factor | 0.055 | [4][5] |

| wR-factor | 0.149 | [4][5] |

Table 1: Crystallographic Data for 1,3-Dimethyl-1H-indazol-6-amine.

The molecular skeleton of 1,3-Dimethyl-1H-indazol-6-amine is nearly planar.[4][5] The indazole ring system itself is almost perfectly planar, with the maximum deviation from the mean plane being for the amino nitrogen atom at 0.0325 (19) Å.[4][5] The bond lengths and angles within the molecule are within the normal ranges and are comparable to those of related indazole structures.[4][5]

Intermolecular Interactions and Crystal Packing

The packing of the molecules in the crystal lattice is primarily governed by intermolecular N—H···N hydrogen bonds.[4][5] These hydrogen bonds create a network that stabilizes the crystal structure.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |

| N3—H3A···N1 | 0.89 (1) | 2.32 (1) | 3.203 (2) | 169 (2) | (i) |

| N3—H3B···N3 | 0.91 (1) | 2.48 (1) | 3.384 (2) | 175 (2) | (ii) |

Table 2: Hydrogen-bond geometry for 1,3-Dimethyl-1H-indazol-6-amine.[4]

Conclusion: Structural Insights for Drug Discovery

The detailed crystallographic analysis of 1,3-Dimethyl-1H-indazol-6-amine provides crucial insights into its three-dimensional structure and intermolecular interactions. This information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new indazole-based drug candidates. The planarity of the molecule and the specific hydrogen bonding patterns are key features that will influence its binding to biological targets. This technical guide serves as a comprehensive resource for researchers in the field, providing the foundational structural knowledge necessary to leverage this important pharmaceutical intermediate in drug development programs.

References

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Google Cloud.

- Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.

- Single Crystal X-ray Diffraction - Chemistry Teaching Labs. University of York.

- Single-crystal X-ray Diffraction. SERC (Carleton).

- 1,3-Dimethyl-1H-indazol-6-amine. PMC - NIH.

- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.

- 1,3-Dimethyl-1H-indazol-5-amine. MySkinRecipes.

- (PDF) 1,3-Dimethyl-1H-indazol-6-amine.

- 1,3-Dimethyl-1H-indazol-6-amine | C9H11N3 | CID 19354457. PubChem.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. fiveable.me [fiveable.me]

- 9. pulstec.net [pulstec.net]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

A Technical Guide to the Synthesis of 1,3-Dimethyl-1H-indazol-5-amine: Key Starting Materials and Strategic Considerations

This document provides an in-depth technical overview of the synthetic pathways leading to 1,3-Dimethyl-1H-indazol-5-amine, a crucial heterocyclic building block in contemporary drug discovery and development. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a range of therapeutics, including kinase inhibitors for oncology.[1] This guide is designed for researchers and professionals in the pharmaceutical sciences, focusing on the critical starting materials, reaction mechanisms, and process controls that ensure an efficient and high-fidelity synthesis of the target compound.

Core Synthetic Strategy: A Two-Step Pathway from a Nitro-Indazole Precursor

The most direct and well-documented route to 1,3-Dimethyl-1H-indazol-5-amine relies on a two-step sequence starting from 3-Methyl-5-nitro-1H-indazole . This strategy hinges on two fundamental organic transformations: the regioselective N-methylation of the indazole ring system, followed by the chemoselective reduction of a nitro group. This approach is advantageous due to the commercial availability of related nitroindazoles and the high efficiency of the subsequent chemical steps.

The overall workflow is visualized below:

Caption: Overall synthetic workflow.

Part 1: Regioselective N-Methylation of the Indazole Core

The foundational challenge in the alkylation of N-unsubstituted indazoles is controlling the site of methylation. The two nitrogen atoms of the pyrazole ring are both nucleophilic, which can lead to a mixture of N1 and N2 alkylated regioisomers. For the synthesis of the target compound, methylation is required at the N1 position.

Starting Material: 3-Methyl-5-nitro-1H-indazole

Scientific Rationale for Regiocontrol

The regiochemical outcome of indazole methylation is dictated by a balance between kinetic and thermodynamic control.[2]

-

Kinetic Control: Typically favors the N2 position, as it is often more sterically accessible.

-

Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Consequently, the N1-methylated product is the more stable isomer.

To achieve the desired N1-methylation, reaction conditions must be chosen to favor the thermodynamic product. This is accomplished by using a strong, non-nucleophilic base that fully deprotonates the indazole, allowing the resulting anion to equilibrate to its most stable form before the electrophile (the methylating agent) is introduced. A study on the methylation of nitroindazoles confirms that for 5-nitroindazole, neutral conditions predominantly yield the 1-methyl derivative, supporting the thermodynamic preference for N1 substitution in this isomer.[3]

Sources

An In-depth Technical Guide to the Mechanism of Action of 1,3-Dimethyl-Indazole Derivatives

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Among these, 1,3-dimethyl-indazole derivatives have emerged as a promising class of molecules with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of 1,3-dimethyl-indazole derivatives, synthesizing data from preclinical studies to offer researchers, scientists, and drug development professionals a detailed understanding of their molecular targets and cellular effects. Our exploration will focus on the causality behind their biological activity, supported by experimental evidence and methodologies.

Anticancer Mechanism of Action: A Multi-pronged Approach

1,3-Dimethyl-indazole derivatives exhibit potent anticancer activity through a sophisticated interplay of immune modulation and direct effects on cancer cell signaling pathways. A significant body of research points towards their role as inhibitors of Indoleamine 2,3-dioxygenase (IDO1) and their influence on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4]

Targeting the Tumor Microenvironment: IDO1 Inhibition

A key mechanism underpinning the anticancer effects of 1,3-dimethyl-indazole derivatives is the inhibition of the enzyme Indoleamine 2,3-dioxygenase (IDO1).[4] IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[4] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to tryptophan depletion, which suppresses the activity of tumor-infiltrating T lymphocytes and promotes an immunosuppressive milieu, allowing the tumor to evade immune destruction.

1,3-dimethyl-indazole derivatives, such as N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, have been shown to remarkably suppress IDO1 expression in a concentration-dependent manner.[4] By inhibiting IDO1, these compounds restore local tryptophan levels, thereby reactivating the anticancer immune response and enabling T-cell-mediated tumor cell killing.

Diagram: IDO1 Inhibition by 1,3-Dimethyl-Indazole Derivatives

Caption: Inhibition of IDO1 by 1,3-dimethyl-indazole derivatives.

Induction of Apoptosis and Modulation of MAPK Signaling

Beyond their immunomodulatory effects, 1,3-dimethyl-indazole derivatives directly impact cancer cell viability by inducing apoptosis and modulating key signaling pathways.[4] Specifically, certain derivatives have been observed to selectively activate the Extracellular signal-Regulated Kinases (ERK) within the MAPK pathway in hypopharyngeal carcinoma cells.[4] The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The selective activation of ERK by these compounds in cancer cells appears to be a pro-apoptotic signal, a somewhat paradoxical effect that warrants further investigation to fully elucidate the downstream effectors.

The pro-apoptotic activity of these compounds is further supported by the observed upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.

Furthermore, these derivatives have been shown to reduce the expression of matrix metalloproteinase-9 (MMP9), an enzyme critically involved in tumor invasion and metastasis.[4][6][7]

Diagram: Pro-Apoptotic Signaling of 1,3-Dimethyl-Indazole Derivatives

Caption: Pro-apoptotic signaling pathways activated by 1,3-dimethyl-indazole derivatives.

Anti-Inflammatory Mechanism of Action: Quelling the Inflammatory Cascade

The indazole scaffold is also a well-established pharmacophore for anti-inflammatory agents.[5][8][9][10] While specific studies on the anti-inflammatory mechanism of 1,3-dimethyl-indazole derivatives are less prevalent, the broader class of indazoles provides a robust framework for understanding their likely mode of action. The anti-inflammatory effects of indazole derivatives are attributed to their ability to inhibit key mediators of the inflammatory response, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[8][10]

Inhibition of Cyclooxygenase-2 (COX-2)

Inflammation is often characterized by the increased production of prostaglandins, which are synthesized by cyclooxygenase enzymes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in sustaining the inflammatory response. Indazole derivatives have been shown to inhibit COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins and alleviating inflammatory symptoms such as pain and swelling.[8][10]

Suppression of Pro-Inflammatory Cytokines

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are key signaling molecules that orchestrate the inflammatory cascade.[8][10] Overproduction of these cytokines is implicated in a wide range of inflammatory and autoimmune diseases. Indazole derivatives have demonstrated the ability to suppress the production of TNF-α and IL-1β, thus dampening the inflammatory response at a crucial regulatory point.[8][10]

Free Radical Scavenging

Inflammatory processes are often associated with oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and other free radicals. These highly reactive molecules can cause cellular damage and perpetuate the inflammatory cycle. Indazole derivatives have been shown to possess free radical scavenging activity, which may contribute to their overall anti-inflammatory effects by mitigating oxidative damage.[8][10]

Diagram: Anti-Inflammatory Mechanism of Indazole Derivatives

Caption: Anti-inflammatory mechanism of indazole derivatives.

Potential as Kinase Inhibitors

The indazole nucleus is a common feature in many approved and investigational kinase inhibitors.[6][11][12][13] Numerous indazole derivatives have been developed as potent inhibitors of a wide range of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), Bcr-Abl, Pim kinases, and Polo-like kinase 4 (PLK4).[1][11][12][14] Given this precedent, it is highly probable that 1,3-dimethyl-indazole derivatives also exert their biological effects, at least in part, through the inhibition of one or more protein kinases. The 1H-indazole-3-amine moiety, in particular, is an effective hinge-binding fragment for tyrosine kinases.[15] Further screening and profiling are necessary to identify the specific kinome targeted by this particular subclass of indazoles.

Experimental Protocols

To facilitate further research in this area, we provide the following generalized protocols for key experiments used to elucidate the mechanism of action of 1,3-dimethyl-indazole derivatives.

Protocol 1: IDO1 Inhibition Assay (Cell-Based)

Objective: To determine the inhibitory effect of 1,3-dimethyl-indazole derivatives on IDO1 activity in cancer cells.

Methodology:

-

Cell Culture: Culture a human cancer cell line known to express IDO1 (e.g., FaDu hypopharyngeal carcinoma cells) in appropriate media.

-

Compound Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the 1,3-dimethyl-indazole derivative for 24-48 hours. Include a vehicle control (e.g., DMSO) and a known IDO1 inhibitor as a positive control.

-

IDO1 Induction: Co-treat the cells with an IDO1 inducer, such as interferon-gamma (IFN-γ), for the final 24 hours of incubation.

-

Kynurenine Measurement: After incubation, collect the cell culture supernatant. Kynurenine concentration in the supernatant is measured using a colorimetric assay based on the reaction with p-dimethylaminobenzaldehyde, which forms a yellow product detectable at 480 nm.

-

Data Analysis: Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits IDO1 activity by 50%).

Protocol 2: Apoptosis Assay (Flow Cytometry)

Objective: To quantify the induction of apoptosis in cancer cells treated with 1,3-dimethyl-indazole derivatives.

Methodology:

-

Cell Treatment: Seed cancer cells in a 6-well plate and treat with the 1,3-dimethyl-indazole derivative at various concentrations for 24-48 hours.

-

Cell Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

Protocol 3: Western Blot Analysis for Signaling Proteins

Objective: To assess the effect of 1,3-dimethyl-indazole derivatives on the expression and phosphorylation status of key signaling proteins.

Methodology:

-

Protein Extraction: Treat cancer cells with the compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved caspase-3, Bax, Bcl-2, MMP9, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Diagram: Experimental Workflow for Mechanism of Action Studies

Caption: A typical experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for various indazole derivatives against different biological targets. It is important to note that these values are for a range of indazole-containing compounds and specific data for 1,3-dimethyl-indazole derivatives may vary.

| Compound Class | Target | IC50 Value | Cell Line/Assay | Reference |

| 1H-Indazole Derivatives | EGFR T790M | 5.3 nM | Enzyme Assay | [1] |

| 1H-Indazole Derivatives | EGFR | 8.3 nM | Enzyme Assay | [1] |

| 3-Aminoindazole Derivative (Entrectinib) | ALK | 12 nM | Enzyme Assay | [1] |

| 1H-Indazol-3-amine Derivative | FGFR1 | 15.0 nM | Enzyme Assay | [1] |

| 1H-Indazol-3-amine Derivative | Bcr-Abl (wild type) | 0.014 µM | Enzyme Assay | [1] |

| 1H-Indazol-3-amine Derivative | Bcr-Abl (T315I mutant) | 0.45 µM | Enzyme Assay | [1] |

| Indazole Derivative (2f) | Various Cancer Cell Lines | 0.23–1.15 µM | Cell Proliferation Assay | [6] |

| 3-(Pyrazin-2-yl)-1H-indazole Derivatives | Pan-Pim Kinase | 3-70 nM | Enzyme Assay | [11] |

Conclusion

1,3-Dimethyl-indazole derivatives represent a versatile and potent class of bioactive molecules with significant potential in the treatment of cancer and inflammatory diseases. Their mechanism of action is multifaceted, involving the modulation of the tumor microenvironment through IDO1 inhibition, the direct induction of apoptosis in cancer cells via the MAPK pathway, and the suppression of key inflammatory mediators. The established role of the broader indazole scaffold as a privileged structure for kinase inhibitors suggests that this may be an additional, and perhaps central, mechanism for this specific derivative class. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of 1,3-dimethyl-indazole derivatives. Future work should focus on detailed structure-activity relationship studies, comprehensive kinome profiling, and in vivo efficacy studies to fully delineate their mechanism of action and advance their clinical development.

References

-

Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 2023. [Link]

-

Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Heparin, 2022. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 2021. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. [Link]

-

Design of indazole derivatives 32-33 as TTK inhibitors. ResearchGate, N/A. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 2022. [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 2016. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 2015. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI, 2018. [Link]

-

Indazole-based antiinflammatory and analgesic drugs. ResearchGate, N/A. [Link]

-

A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 2023. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate, 2015. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing, 2021. [Link]

-

Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate, 2018. [Link]

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing, 2021. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI, 2023. [Link]

-

Different biological activities reported with Indazole derivatives. ResearchGate, N/A. [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online, N/A. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal.hep.com.cn [journal.hep.com.cn]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in contemporary medicinal chemistry. Its inherent structural and electronic characteristics have enabled the creation of a wide array of therapeutic agents targeting a multitude of diseases. This in-depth technical guide navigates the historical origins of substituted indazoles, charting their discovery, the evolution of their synthesis, and the seminal discoveries of their biological activities that foreshadowed the vast therapeutic landscape of this remarkable heterocyclic system.

The Genesis of a Scaffold: Pioneering Synthetic Strategies

The journey of substituted indazoles commenced in the late 19th century, with visionary chemists laying the foundational groundwork for what would evolve into a cornerstone of drug discovery.

The Fischer Synthesis of Indazolone (circa 1883)

The first documented synthesis of an indazole derivative is attributed to the illustrious chemist Emil Fischer. In his groundbreaking work, he did not isolate the parent indazole but rather an oxo-substituted derivative, 3-indazolone.[1][2] This seminal achievement marked the inception of indazole chemistry.

Experimental Protocol: Fischer's Synthesis of 3-Indazolone

-

Starting Material: o-Hydrazinobenzoic acid

-

Procedure: o-Hydrazinobenzoic acid was subjected to heating, which induced an intramolecular condensation and cyclization reaction. The transformation proceeds through the elimination of a water molecule to yield 3-indazolone.

-

Reaction Conditions: The initial reports from Fischer's laboratory indicate that the reaction was carried out by heating the starting material. While specific temperatures and reaction durations were not meticulously documented in these early accounts, it is understood that elevated temperatures were necessary to drive the cyclization.

-

Observations: Fischer's work led to the identification of a novel heterocyclic system, which he named "indazol." Although this initial synthesis did not produce the unsubstituted parent indazole, it was the pivotal first step in the recognition and characterization of this important chemical scaffold.

The Jacobson Indazole Synthesis (1908)

A significant advancement in the synthesis of the parent indazole ring was made by Jacobson and Huber in 1908. Their method, which has become a classic in heterocyclic chemistry, involves the cyclization of N-nitroso-o-toluidine derivatives.

Experimental Protocol: Jacobson and Huber's Synthesis of Indazole

-

Starting Material: N-Nitrosobenzo-o-toluidine

-

Procedure: The synthesis involves heating N-nitrosobenzo-o-toluidine in a suitable solvent, such as boiling benzene. This thermal treatment induces an intramolecular cyclization to form the indazole ring system.

-

Yield: This method was reported to produce indazole in approximately 40% yield.

This reaction proceeds through an intramolecular azo coupling, with an initial acyl shift being the rate-determining step. The yield of indazole from N-nitroso-o-benzotoluidide can be improved to be almost quantitative under optimized conditions.

Early Exploration of Substituted Indazoles: The Work of Auwers

Following the foundational work of Fischer and Jacobson, chemists like Auwers began to explore the synthesis of substituted indazole derivatives in the early 20th century. Their work was instrumental in expanding the chemical space of indazole compounds and laying the groundwork for future structure-activity relationship (SAR) studies. For instance, Auwers and his colleagues successfully prepared 5-chloroindazole and 5,7-dichloroindazole using a modification of the Jacobson method, employing substituted N-nitroso-o-acetotoluidides. These early synthetic endeavors were crucial for enabling the investigation of how different substituents on the indazole ring influence its physical, chemical, and biological properties.

The Emergence of Biological Activity: From Serendipity to Design

The initial syntheses of indazole and its derivatives were primarily of academic interest. However, as the 20th century progressed, the therapeutic potential of this scaffold began to be unveiled, marking a new era in the history of indazole chemistry.

Anti-inflammatory Properties: The Dawn of a Therapeutic Legacy

The investigation into the biological activities of indazole derivatives gained significant momentum with the discovery of their anti-inflammatory properties. One of the earliest and most notable examples is Benzydamine , which was first marketed in 1966.[3] This non-steroidal anti-inflammatory drug (NSAID) also possesses local anesthetic and analgesic properties, making it effective for the treatment of inflammatory conditions of the mouth and throat.[3] The discovery of Benzydamine's therapeutic utility was a pivotal moment, demonstrating that the indazole scaffold could be a valuable template for the design of new anti-inflammatory agents. Subsequent research has shown that indazole derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[4][5]

Antimicrobial Activity: A New Frontier

In the mid to late 20th century, the antimicrobial potential of substituted indazoles, particularly nitro-substituted derivatives, began to be recognized. Early studies in the 1970s described the synthesis and slight antibacterial effects of certain halogen-nitroindazole derivatives. These findings, though modest, opened the door for further exploration of indazoles as antimicrobial agents. The nitro group, a well-known pharmacophore in antimicrobial drugs, was found to be a key contributor to the activity of these compounds.[6][7] This led to the synthesis and evaluation of a variety of nitroindazole derivatives against a range of bacterial and fungal pathogens.[2]

Anticancer Activity: The Rise of a Privileged Scaffold in Oncology

The discovery of the anticancer properties of indazole derivatives marked a significant turning point in the development of targeted cancer therapies. The indazole scaffold has proven to be a versatile framework for the design of potent and selective inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.

Several indazole-based drugs have received FDA approval for the treatment of various cancers, solidifying the importance of this scaffold in oncology.[8] Notable examples include:

-

Axitinib and Pazopanib: These are potent tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[9][10]

-

Entrectinib: This is an inhibitor of ALK, ROS1, and TRK kinases, used to treat certain types of solid tumors.[11]

The success of these drugs has spurred extensive research into the development of new indazole-based anticancer agents targeting a wide range of kinases and other cancer-related proteins.[12][13]

Foundational Synthetic Methodologies: A Closer Look

The early synthetic routes to indazoles, while groundbreaking for their time, have been continually refined and expanded upon. Understanding these foundational methods provides a crucial context for the development of modern, more efficient synthetic strategies.

The Jacobson Synthesis: Mechanistic Insights

The Jacobson synthesis of indazoles from N-nitroso-o-toluidines is a classic example of an intramolecular cyclization reaction. The mechanism is believed to proceed through the following key steps:

-

Tautomerization: The N-nitroso compound undergoes tautomerization to form a diazo-hydroxide intermediate.

-

Dehydration and Cyclization: Subsequent dehydration leads to the formation of a reactive diazonium species, which then undergoes intramolecular electrophilic attack on the aromatic ring to form the indazole nucleus.

Table 1: Comparison of Early Indazole Syntheses

| Synthesis | Key Precursor(s) | General Conditions | Key Transformation | Notable Derivatives |

| Fischer (1883) | o-Hydrazinobenzoic acid | Heating | Intramolecular condensation | 3-Indazolone |

| Jacobson (1908) | N-Nitroso-o-toluidine | Heating in benzene | Intramolecular cyclization | Indazole |

| Auwers (early 1900s) | Substituted N-nitroso-o-acetotoluidides | Similar to Jacobson | Intramolecular cyclization | Chloro-substituted indazoles |

The Modern Era and Future Perspectives

The discovery and development of substituted indazole compounds have come a long way from the pioneering work of Fischer, Jacobson, and Auwers. The indazole scaffold is now firmly established as a "privileged" structure in medicinal chemistry, with a growing number of approved drugs and clinical candidates.

The evolution of synthetic methodologies has been a key driver of this success. Modern synthetic chemistry has provided a plethora of new tools and strategies for the efficient and regioselective synthesis of a wide variety of substituted indazoles. These include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and multicomponent reactions.[14][15]

The future of indazole-based drug discovery remains bright. The continued exploration of the vast chemical space around the indazole core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of new and improved therapies for a wide range of diseases.

References

- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.

- Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.

- Anonymous. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. PubMed.

- Anonymous. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed.

- Anonymous. (n.d.).

- Anonymous. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Anonymous. (2011).

- Anonymous. (n.d.). (PDF) Indazole Derivatives: Promising Anti-tumor Agents.

- Anonymous. (2003). Synthesis and antiinflammatory activity of novel indazolones. PubMed.

- Anonymous. (1993).

- Anonymous. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Anonymous. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Anonymous. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- Anonymous. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

- Anonymous. (n.d.). Fischer indole synthesis in the absence of a solvent. SciSpace.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Fischer indole synthesis. OUCI.

- Anonymous. (n.d.). Indazole. Wikipedia.